Cas no 755753-89-0 (4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine)

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with fluorophenyl, methyl, and pyridinyl groups. Its structural complexity and fluorine incorporation enhance its potential utility in pharmaceutical and materials science applications. The presence of electron-withdrawing fluorine atoms may improve metabolic stability and binding affinity in drug discovery contexts, while the pyridine moiety offers coordination sites for metal complexation. This compound’s well-defined molecular architecture makes it a promising intermediate for synthesizing bioactive molecules or functional materials. Its purity and stability under standard conditions ensure reliable performance in research and industrial settings.
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine structure
755753-89-0 structure
Product Name:4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine
CAS No:755753-89-0
MF:C24H16F2N4
MW:398.407451629639
CID:1774296
PubChem ID:24822135
Update Time:2025-05-19

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrazolo[3,4-b]pyridine,4,6-bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-
    • Org 48762-0
    • SCHEMBL1386962
    • 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine
    • 2H-Pyrazolo(3,4-b)pyridine, 4,6-bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-
    • 4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine
    • HY-114221
    • AKOS030210979
    • GLXC-20503
    • 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridyl)-2H-pyrazolo(3,4-b)pyridine
    • 2HE2MP5Y3G
    • Org48762-0
    • UNII-2HE2MP5Y3G
    • DA-76457
    • ORG-48762-0
    • 755753-89-0
    • UR-13870
    • CS-0079959
    • 4,6-Bis(4-fluorophenyl)-2-methyl-5-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
    • 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine
    • Inchi: 1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3
    • InChI Key: VMAKTIDYMSNPOV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C2=CN(C)N=C2N=C(C2C=CC(=CC=2)F)C=1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 398.13448
  • Monoisotopic Mass: 398.13430285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.6

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine Pricemore >>

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4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine Related Literature

Additional information on 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine

Professional Introduction to Compound with CAS No. 755753-89-0 and Product Name: 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine)

The compound identified by the CAS number 755753-89-0 and the product name 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple fused rings, including pyrazole and pyridine moieties, along with fluorinated aromatic groups, makes this compound a promising candidate for further investigation in drug discovery and medicinal chemistry.

Recent research in the domain of pyrazolo[3,4-bpyridine) derivatives has highlighted their diverse pharmacological properties. These compounds are particularly noted for their ability to interact with various biological targets, making them valuable in the development of novel therapeutic agents. The structural motif of 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) incorporates fluorine atoms at the 4-position of the phenyl rings, which are known to enhance metabolic stability and binding affinity. This modification is a strategic approach to improve the pharmacokinetic profile of the compound.

In the context of modern drug development, the integration of computational chemistry and high-throughput screening has accelerated the identification of lead compounds. The structural complexity of 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) allows for detailed molecular modeling studies to predict its interactions with biological targets. Such simulations have been instrumental in understanding its potential role as an inhibitor or modulator in various disease pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazole derivatives have been extensively studied for their anti-cancer properties, and modifications such as the introduction of fluorine atoms have further enhanced their efficacy. Preliminary studies suggest that 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) exhibits inhibitory activity against certain kinases involved in cancer cell proliferation. This observation aligns with the growing interest in kinase inhibitors as a cornerstone of targeted cancer therapies.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of fluorinated phenyl groups at the 4-position is a critical step that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex fused ring system efficiently.

From a medicinal chemistry perspective, the presence of a methyl group at the 2-position and a pyridinyl moiety at the 5-position adds functional diversity to the molecule. These features can be exploited to fine-tune pharmacological properties such as solubility, bioavailability, and selectivity. The pyridinyl group is particularly noteworthy as it can serve as a hinge-binding motif in protein interactions, enhancing binding affinity and specificity.

Recent advancements in analytical chemistry have enabled detailed characterization of this compound using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into its molecular structure and conformational dynamics. Such structural elucidation is essential for understanding its mode of action and for guiding further optimization efforts.

The potential therapeutic applications of 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) extend beyond oncology. Emerging evidence suggests that this compound may also exhibit anti-inflammatory and anti-viral properties. The ability to modulate multiple biological pathways makes it an attractive candidate for developing multi-target drugs that can address complex diseases more effectively.

In conclusion, 755753-89-0 represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of fluorinated aromatic groups and heterocyclic moieties positions it as a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents for various diseases. Continued investigation into its biological activities and pharmacological properties will undoubtedly yield important insights into its therapeutic potential.

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